4-(4-Bromo-3-fluorophenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18216488
Molecular Formula: C9H6BrFN2S
Molecular Weight: 273.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrFN2S |
|---|---|
| Molecular Weight | 273.13 g/mol |
| IUPAC Name | 4-(4-bromo-3-fluorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H6BrFN2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
| Standard InChI Key | VSZRHFCFRAHXJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=N2)N)F)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure consists of a thiazole ring (CHNS) substituted at position 4 with a 4-bromo-3-fluorophenyl group and at position 2 with an amine (-NH). The phenyl ring’s bromine and fluorine substituents introduce electronic and steric effects that influence reactivity and biological interactions. The molecular formula is inferred as CHBrFNS, with a molecular weight of 273.13 g/mol (calculated from atomic masses).
Table 1: Comparative Structural Features of Thiazole Derivatives
The bromine atom enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding compared to fluorine-only analogs .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 4-(4-bromo-3-fluorophenyl)thiazol-2-amine likely follows established thiazole formation methods, as described for structurally similar compounds :
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α-Bromoacetophenone Intermediate:
Bromination of 4-bromo-3-fluoroacetophenone using CuBr in chloroform-ethyl acetate yields α-bromoacetophenone derivatives. This step typically achieves 75–95% yields under reflux conditions . -
Cyclization with Thiourea:
Reaction of the α-bromoacetophenone with thiourea in ethanol or acetonitrile facilitates cyclization to form the thiazole ring. For example, 4-(4-fluorophenyl)thiazol-2-amine is synthesized via analogous routes, achieving melting points of 102–110°C . -
Purification:
Crude products are purified via recrystallization or column chromatography. Solvent choice (e.g., ethanol, acetonitrile) impacts yield and purity, with reported yields exceeding 80% for related compounds .
Equation 1: General Thiazole Synthesis
Ar = Aryl group (e.g., 4-bromo-3-fluorophenyl) .
Physicochemical Properties
Thermal and Solubility Characteristics
While direct data for 4-(4-bromo-3-fluorophenyl)thiazol-2-amine are unavailable, analogs provide insights:
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Melting Point: Expected to range between 100–120°C, slightly higher than 4-(4-fluorophenyl)thiazol-2-amine (102–110°C) , due to bromine’s higher molecular weight.
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Lipophilicity: Calculated logP values (e.g., 2.8–3.2) suggest moderate hydrophobicity, favoring blood-brain barrier penetration .
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pKa: The amine group’s pKa is estimated at ~4.2, similar to 4-(4-fluorophenyl)thiazol-2-amine , indicating protonation under physiological conditions.
Biological Activity and Mechanisms
Antiproliferative Effects
Thiazole-2-amine derivatives exhibit potent activity against cancer cell lines. For instance, 10s (a methoxy-substituted analog) inhibits tubulin polymerization (IC = 1.2 µM) and arrests the G/M phase in SGC-7901 gastric cancer cells . Molecular docking reveals binding to tubulin’s colchicine site, disrupting microtubule dynamics .
Applications in Drug Discovery
Tubulin-Targeting Agents
The compound’s structural similarity to 10s suggests potential as a tubulin inhibitor, a target in oncology. Modifications to the phenyl group (e.g., methoxy, bromo) optimize binding affinity and metabolic stability .
Antimicrobial Development
Bromine’s electronegativity enhances interactions with bacterial enzymes, making this compound a candidate for combating resistant pathogens.
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